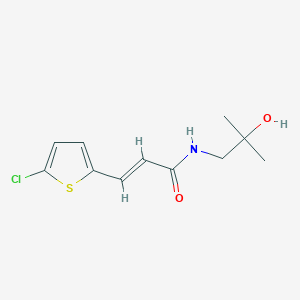![molecular formula C14H18N4O B7589258 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide](/img/structure/B7589258.png)
3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide, also known as MPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPB is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes.
Wirkmechanismus
3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide is a potent and selective inhibitor of PARP, which is an enzyme that plays a crucial role in DNA repair processes. PARP inhibitors, such as 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide, prevent the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 genes.
Biochemical and Physiological Effects:
3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide enhances the cytotoxic effects of DNA-damaging agents, leading to increased cell death. In animal models of ischemia/reperfusion injury, 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has been shown to reduce tissue damage and improve organ function. In animal models of inflammatory bowel disease and sepsis, 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PARP, making it a useful tool for studying the role of PARP in DNA repair processes. 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has also been shown to enhance the cytotoxic effects of DNA-damaging agents, making it a useful tool for studying the effects of these agents in cancer cells. However, 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experimental settings. In addition, 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has a relatively short half-life in vivo, which can limit its effectiveness in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. In addition, there is ongoing research on the use of PARP inhibitors in combination with other agents, such as immunotherapies, to enhance their effectiveness in cancer treatment. Finally, there is ongoing research on the use of PARP inhibitors in other disease settings, such as neurodegenerative diseases and cardiovascular diseases.
Synthesemethoden
The synthesis of 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide involves the reaction of 4-(2-bromoethyl)phenol with 1-methyl-4-piperidone to form 4-(2-(1-methyl-4-piperidinyl)ethyl)phenol. This intermediate is then reacted with 4-(aminomethyl)pyridine to form 3-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]benzamide. The overall yield of this synthesis is approximately 30%.
Wissenschaftliche Forschungsanwendungen
3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has been studied extensively for its potential applications in scientific research. PARP inhibitors, such as 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide, have been shown to enhance the cytotoxic effects of DNA-damaging agents, such as ionizing radiation and chemotherapeutic drugs, in cancer cells. 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has also been shown to protect against ischemia/reperfusion injury in various organs, including the heart, liver, and kidney. In addition, 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and sepsis.
Eigenschaften
IUPAC Name |
3-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10(13-8-17-18(2)9-13)16-7-11-4-3-5-12(6-11)14(15)19/h3-6,8-10,16H,7H2,1-2H3,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVCEZKNJUUSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NCC2=CC(=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)
![N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589185.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7589191.png)
![4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid](/img/structure/B7589192.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7589198.png)
![3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7589213.png)
![2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B7589222.png)
![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)

![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B7589252.png)
![4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7589264.png)
![[4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B7589285.png)